molecular formula C39H38O9 B1248737 Alopecurone B

Alopecurone B

Cat. No.: B1248737
M. Wt: 650.7 g/mol
InChI Key: UVQKYQGWGMUDAI-PFVCLYDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alopecurone B is a flavonoid compound (C39H38O9, MW 650.25) isolated from the herb Sophora alopecuroides L. . This compound is of significant interest in oncological research for its ability to reverse multidrug resistance (MDR) in cancer cells. Studies demonstrate that this compound can resensitize resistant human osteosarcoma cells to chemotherapeutic agents like doxorubicin by inhibiting the drug efflux function of P-glycoprotein (P-gp) . Its mechanism is further linked to the suppression of the NF-κB signaling pathway, leading to the down-regulation of P-gp expression and an increase in drug-induced apoptosis . As a potent natural product-derived agent, this compound serves as a valuable research tool for investigating MDR mechanisms and developing novel chemosensitizers. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C39H38O9

Molecular Weight

650.7 g/mol

IUPAC Name

(2R,3S,7S)-7-(2,4-dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)-4-hydroxy-2-(4-hydroxyphenyl)-9-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one

InChI

InChI=1S/C39H38O9/c1-19(2)5-6-22(20(3)4)15-29-38-34(31(45)18-32(47-38)28-12-11-25(41)17-30(28)44)36(46)35-33(23-13-26(42)16-27(43)14-23)37(48-39(29)35)21-7-9-24(40)10-8-21/h5,7-14,16-17,22,32-33,37,40-44,46H,3,6,15,18H2,1-2,4H3/t22?,32-,33-,37-/m0/s1

InChI Key

UVQKYQGWGMUDAI-PFVCLYDRSA-N

Isomeric SMILES

CC(=CCC(CC1=C2C(=C(C3=C1O[C@@H](CC3=O)C4=C(C=C(C=C4)O)O)O)[C@@H]([C@@H](O2)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C(=C)C)C

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C3=C1OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C(C(O2)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C(=C)C)C

Synonyms

alopecurone B

Origin of Product

United States

Origin and Isolation of Alopecurone B

Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV) spectroscopy are used to identify the functional groups present in the Alopecurone B molecule. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. itwreagents.com The resulting IR spectrum shows absorption bands at specific frequencies that correspond to particular functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the flavanone (B1672756) skeleton, and aromatic (C=C) bonds, consistent with its proposed structure. itwreagents.com

Ultraviolet-Visible (UV) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. itwreagents.com The UV spectrum of this compound exhibits absorption maxima at specific wavelengths, which are characteristic of the chromophores present in its structure. itwreagents.com These chromophores include the aromatic rings and the conjugated system of the flavanone and stilbene (B7821643) moieties. The UV spectrum helps to confirm the presence of these structural features.

X-ray Diffraction Analysis in Related Structural Studies

While a specific X-ray diffraction analysis for this compound is not detailed in the provided context, this technique is a powerful tool for determining the precise three-dimensional structure of crystalline compounds. americanpharmaceuticalreview.compdx.edu In the study of related natural products, X-ray crystallography has been used to confirm the absolute and relative stereochemistry of complex molecules. acs.org For compounds that can be crystallized, X-ray diffraction provides an unambiguous determination of the atomic arrangement in the solid state, which can be used to validate the structures proposed by spectroscopic methods. acs.orgamericanpharmaceuticalreview.com

Biosynthetic Pathways and Precursors of Alopecurones

General Principles of Flavonoid Biosynthesis

Flavonoids are a diverse class of plant secondary metabolites derived from the phenylpropanoid pathway. frontiersin.orgnih.gov Their basic structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration. mdpi.com The biosynthesis of this scaffold is a well-conserved process across the plant kingdom. frontiersin.org

The journey to synthesizing flavonoids begins with the aromatic amino acids L-phenylalanine and, in some plants, L-tyrosine, which are produced via the shikimate pathway. nih.govmdpi.comresearchgate.net These amino acids serve as the initial building blocks for the phenylpropanoid pathway. researchgate.net Phenylalanine is converted into cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.org This step is a critical commitment of carbon flow from primary to secondary metabolism. nih.gov Alternatively, L-tyrosine can be directly converted to p-coumaric acid by tyrosine ammonia-lyase (TAL), offering a shorter route into the pathway by bypassing one enzymatic step. nih.govresearchgate.net The use of these amino acids as precursors is foundational to the formation of the vast array of flavonoid structures found in nature. researchgate.net

Precursor Amino AcidConversion ProductKey Enzyme
L-PhenylalanineCinnamic AcidPhenylalanine Ammonia-Lyase (PAL)
L-Tyrosinep-Coumaric AcidTyrosine Ammonia-Lyase (TAL)

The phenylpropanoid pathway is central to the biosynthesis of all flavonoids, including the precursors to Alopecurone B. royalsocietypublishing.org This pathway transforms L-phenylalanine into 4-coumaroyl-CoA, a key intermediate. frontiersin.orgwikipedia.org The process involves three core enzymatic steps. nih.govroyalsocietypublishing.org

First, Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid. mdpi.comnih.gov Next, cinnamic acid 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to generate p-coumaric acid. nih.govnih.gov Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by adding a coenzyme A (CoA) molecule, resulting in the formation of p-coumaroyl-CoA. nih.govnih.gov This activated molecule stands at a critical juncture, ready to enter various downstream pathways, including the synthesis of stilbenes and flavonoids. nih.gov One molecule of p-coumaroyl-CoA condenses with three molecules of malonyl-CoA, derived from the acetate (B1210297) pathway, in a reaction catalyzed by chalcone (B49325) synthase (CHS). wikipedia.orgnih.gov This reaction forms a chalcone, which is the immediate precursor to the core flavonoid skeleton. wikipedia.orgnih.gov

EnzymeAbbreviationFunction
Phenylalanine Ammonia-LyasePALConverts L-phenylalanine to trans-cinnamic acid. nih.gov
Cinnamic Acid 4-HydroxylaseC4HHydroxylates trans-cinnamic acid to p-coumaric acid. nih.gov
4-Coumarate:CoA Ligase4CLActivates p-coumaric acid to form p-coumaroyl-CoA. nih.gov
Chalcone SynthaseCHSCondenses p-coumaroyl-CoA and malonyl-CoA to form chalcone. wikipedia.org

Role of L-Phenylalanine and L-Tyrosine as Primary Precursors

Specific Routes to Flavonostilbene Formation

Flavonostilbenes, such as the alopecurones, are a unique class of hybrid natural products. Their biosynthesis is believed to involve the coupling of a flavonoid moiety with a stilbene (B7821643) moiety. Alopecurones are isolated from the roots of Sophora alopecuroides, a plant known to produce a variety of complex flavonoids. researchgate.netacs.org

The proposed biosynthetic origin of the alopecurone framework involves the combination of two key phenolic compounds: resveratrol (B1683913) and naringenin (B18129). acs.org Resveratrol, a well-known stilbene, and naringenin, a common flavanone (B1672756), are both derived from the phenylpropanoid pathway. acs.orgnih.gov Resveratrol is formed when stilbene synthase (STS), an enzyme closely related to CHS, catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA. mdpi.compomics.com Naringenin is formed from its corresponding chalcone through the action of chalcone isomerase (CHI). wikipedia.org

The formation of the flavonostilbene core of alopecurones is thought to proceed via a regioselective cyclization event that links the resveratrol and naringenin units. acs.org This process likely involves an oxidative coupling reaction, which creates the fused ring system characteristic of compounds like Alopecurone C and its relatives. acs.orgacs.org This fusion creates the complex benzodihydrofuran structure seen in these molecules. acs.org

The genus Sophora is a rich source of diverse flavonoids and isoflavonoids, particularly prenylated derivatives. tandfonline.comtandfonline.com Studies on Sophora flavescens have identified numerous structural and regulatory genes involved in flavonoid biosynthesis, including those encoding PAL, C4H, 4CL, and CHS. mdpi.comnih.gov The biosynthesis of isoflavonoids, which are abundant in legumes like Sophora, branches off from the general flavonoid pathway at the flavanone stage, through the action of isoflavone (B191592) synthase (IFS). mdpi.commdpi.com

In Sophora species, the accumulation of specific flavonoids is often tissue-dependent. mdpi.comresearchgate.net For example, in S. flavescens, flavonoids are predominantly found in the roots. mdpi.com The proposed pathways in these plants highlight a complex network of enzymatic reactions leading to compounds like sophoraflavanone G, kurarinone (B208610), and maackiain. nih.govresearchgate.net The presence of various alopecurones (A-O) in Sophora alopecuroides and Sophora pachycarpa suggests a shared and highly active biosynthetic machinery capable of producing these complex flavonostilbenes. tandfonline.comresearchgate.net The study of these related pathways provides a model for understanding the specific steps that lead to the formation of this compound. mdpi.comfrontiersin.org

Pharmacological Activities and Molecular Mechanisms of Alopecurone B

Anti-Cancer and Chemosensitizing Activities

Alopecurone B, a flavonoid isolated from the traditional Chinese medicine Sophora alopecuroides L., has demonstrated notable anti-cancer and chemosensitizing properties. nih.gov Its ability to counteract drug resistance in various cancer cell lines highlights its therapeutic potential.

Reversal of Doxorubicin (B1662922) Resistance in Cancer Cell Lines

A primary area of research has been the efficacy of this compound in reversing resistance to doxorubicin (DOX), a first-line antineoplastic drug used in treating cancers like osteosarcoma. nih.gov The development of drug resistance significantly limits the clinical use of doxorubicin. nih.gov Studies have shown that this compound can effectively resensitize doxorubicin-resistant cancer cells. For instance, in a doxorubicin-resistant human osteosarcoma cell line (MG-63/DOX), this compound was shown to reverse this resistance. nih.govnih.gov

One of the key mechanisms behind multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). ymerdigital.com P-gp functions as an efflux pump, actively removing chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. ymerdigital.com

Research indicates that this compound directly counteracts this by inhibiting the function, transcription, and expression of P-glycoprotein. nih.gov By doing so, it helps to retain cytotoxic drugs like doxorubicin within the cancer cells, restoring their therapeutic effect. nih.gov This inhibitory action on P-gp is a cornerstone of this compound's ability to reverse doxorubicin resistance. nih.govnjucm.edu.cn

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of various cellular processes, including inflammation, cell survival, and the expression of genes involved in drug resistance, such as the MDR1 gene that encodes for P-gp. mdpi.comnih.gov Aberrant activation of NF-κB is a common feature in many cancers and is linked to chemoresistance. mdpi.comdovepress.com

This compound has been found to suppress the NF-κB signaling pathway in an IKK-dependent manner. nih.gov This suppression occurs independently of doxorubicin and contributes to the downregulation of P-glycoprotein. nih.gov By inhibiting NF-κB signaling, this compound disrupts a key pathway that cancer cells use to survive and resist treatment, further highlighting its role as a potential agent for reversing drug resistance. nih.govmdpi.com Studies have shown that the inhibition of the Akt/NF-κB pathway can lead to the downregulation of P-gp expression. spandidos-publications.com

Inhibition of P-glycoprotein (P-gp) Function and Expression

Potentiation of Chemotherapeutic Efficacy in Multidrug-Resistant Cells

Beyond reversing resistance to doxorubicin, this compound has been shown to enhance the sensitivity of multidrug-resistant (MDR) cells to other conventional chemotherapeutic agents. nih.gov This broadens its potential application in combination therapies for various cancers that have developed resistance to multiple drugs. The ability to potentiate the efficacy of other anticancer drugs makes this compound a promising candidate for overcoming the significant clinical challenge of MDR. nih.govdntb.gov.ua

Induction of Apoptosis in Cancer Cell Models

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. frontiersin.org Many cancer therapies aim to induce apoptosis in tumor cells. frontiersin.org Research has demonstrated that this compound, at non-toxic concentrations, can increase doxorubicin-induced apoptosis in resistant cancer cell lines. nih.gov This suggests that this compound not only helps to increase the intracellular concentration of chemotherapeutic drugs but also enhances their ability to trigger the cancer cells' self-destruction program.

Modulation of Multidrug Resistance-Associated Protein 1 (MRP1) Activity

In addition to P-gp, another important ABC transporter involved in multidrug resistance is the Multidrug Resistance-Associated Protein 1 (MRP1). aacrjournals.org this compound has been identified as a potent inhibitor of MRP1. nih.govnih.gov

Studies on MRP1-transfected U-2 OS cells revealed that this compound, along with related flavonostilbenes like Alopecurone A and D, dramatically increased the accumulation of MRP1 substrates such as 6-carboxyfluorescein (B556484) diacetate and doxorubicin. nih.govresearchgate.net At a non-toxic concentration, this compound significantly increased the cytotoxicity of doxorubicin, reducing its IC₅₀ value (the concentration required to inhibit the growth of 50% of cells) by 5-fold in MDR cells. nih.gov Furthermore, it was observed that this compound markedly decreased the mRNA level of MRP1, indicating that its modulatory effect extends to the genetic level. nih.gov

Table 1: Effects of this compound on Doxorubicin IC₅₀ in MRP1-Overexpressing Cells

Compound Concentration (μM) Fold Decrease in Doxorubicin IC₅₀
This compound 20 5
Alopecurone A 20 12
Alopecurone D 20 8

Data derived from studies on MRP1-transfected U-2 OS cells. nih.gov

Table 2: Summary of this compound's Molecular Mechanisms

Pharmacological Activity Molecular Mechanism Target Molecule/Pathway
Reversal of Doxorubicin Resistance Inhibition of drug efflux pump P-glycoprotein (P-gp)
Reversal of Doxorubicin Resistance Suppression of gene expression NF-κB Signaling Pathway
Potentiation of Chemotherapy Increased intracellular drug concentration P-gp and MRP1
Induction of Apoptosis Enhancement of drug-induced cell death Apoptotic pathways
Modulation of Multidrug Resistance Inhibition of drug efflux pump and gene expression Multidrug Resistance-Associated Protein 1 (MRP1)

This table summarizes the key molecular activities of this compound discussed in this article.

Topoisomerase I (Topo I) Inhibitory Mechanisms

Topoisomerase I (Topo I) is a crucial enzyme in DNA replication and transcription, making it a key target for anticancer drugs. capes.gov.bryoutube.com These drugs often work by trapping the enzyme-DNA complex, which leads to irreversible double-strand breaks and subsequent cell death. youtube.com While research has identified active components within Sophora alopecuroides that exhibit Topo I inhibitory activity, the direct mechanism of this compound is less defined. Studies have successfully screened compounds from S. alopecuroides using ultrafiltration coupled with UPLC-QTOF-MS to identify those that bind specifically to Topo I. researchgate.net This research identified the alkaloids matrine, cytisine, and sophoridine (B192422) as presenting high inhibitory activity against Topo I and inhibiting the proliferation of breast cancer MDA-MB-468 cells. researchgate.net The proposed dual mechanisms for these compounds are the stabilization of the Topo I-DNA complex and the inhibition or blocking of Topo I binding to DNA. researchgate.net

Although this compound itself was not highlighted as a primary Topo I inhibitor in these specific studies, related flavonostilbenes, alopecurone A, B, and D, have been noted for their ability to reverse multidrug resistance in cancer cells, a phenomenon often associated with the activity of anticancer agents. researchgate.net For instance, this compound has been shown to reverse doxorubicin resistance in human osteosarcoma cells. semanticscholar.org

Histone Deacetylase (HDAC) Inhibitory Activity of Alopecurone J and Analogues

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is linked to the development of cancer. nih.gov Consequently, HDAC inhibitors have emerged as a promising class of anticancer agents. nih.govresearchgate.net

Research into the constituents of Sophora pachycarpa has identified several prenylated flavonoids, including Alopecurone J, as possessing significant HDAC inhibitory activity. nih.govnih.govsid.ir In a study evaluating its effects on various human cancer cell lines, Alopecurone J demonstrated potent pan-HDAC inhibitory activity. nih.govnih.gov It was the most active among the tested compounds, with IC₅₀ values indicating strong inhibition, particularly against HCT116 and HeLa cells, where its activity was comparable to the reference drug vorinostat. nih.gov

Molecular docking studies suggest that these compounds may exhibit selective HDAC inhibition, with a high selectivity towards HDAC8. nih.govnih.gov The resveratrol (B1683913) group within the structure of these flavonoids is believed to play an essential role in their HDAC inhibitory function. nih.govnih.gov

Table 1: HDAC Inhibitory Activity of Alopecurone J

Cell LineIC₅₀ (μM)
HCT1160.08
HeLa3.85
Data sourced from a study on the constituents of Sophora pachycarpa. nih.gov

Anti-Inflammatory Properties

Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, can trigger a strong inflammatory response in macrophages, leading to the production of inflammatory mediators like nitric oxide (NO). diva-portal.org The inhibition of this process is a key target for anti-inflammatory drugs. nih.govmdpi.com

Several studies have evaluated compounds isolated from Sophora species for their ability to inhibit LPS-induced NO production in RAW 264.7 macrophages. researchgate.netresearchgate.net Research on new flavonostilbenes, alopecurones M-O, isolated from the root bark of Sophora alopecuroides, showed their potential to inhibit NO production. researchgate.net Among other compounds isolated from the same plant, the alkaloid 8β-hydroxyoxysophoridine demonstrated a significant inhibitory effect with an IC₅₀ value of 18.26 μM. researchgate.net The mechanism often involves the suppression of inducible nitric oxide synthase (iNOS) protein expression. nih.gov

Flavonoids from the Sophora genus exhibit a wide range of anti-inflammatory activities beyond the inhibition of NO production. nih.gov These compounds can suppress the production of various pro-inflammatory cytokines and molecules. capes.gov.br For example, a prenylated flavonoid-enriched fraction (PFS) from Sophora flavescens was found to inhibit the production of prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in LPS-treated RAW 264.7 cells. capes.gov.br This effect was partly attributed to the downregulation of cyclooxygenase-2 (COX-2) and iNOS. capes.gov.br

Other flavonoids from S. flavescens, such as trifolirhizin (B192568) and kushenol C, have also been shown to inhibit the expression of TNF-α, IL-6, and COX-2. mdpi.comacs.org Studies on psoriasiform lesions revealed that flavonoids, particularly prenylated flavanones like sophoraflavanone G and leachianone A, were more potent than alkaloids at inhibiting cytokine and chemokine production in keratinocytes and macrophages. nih.gov These effects are mediated through signaling pathways including extracellular signal-regulated kinase (ERK), p38, activator protein-1 (AP-1), and nuclear factor-κB (NF-κB). nih.gov

Table 2: Anti-Inflammatory Activity of Sophora Flavonoids

Compound/FractionInhibited MoleculesCell Line
Prenylated Flavonoid-Enriched Fraction (PFS)PGE2, NO, IL-6, TNF-αRAW 264.7
TrifolirhizinTNF-α, IL-6, COX-2J774A.1
Kushenol CNO, PGE2, IL-6, IL-1β, MCP-1, IFN-βRAW 264.7
Sophoraflavanone G, Leachianone AIL-6, IL-8, CXCL1Keratinocytes
Data compiled from studies on flavonoids from various Sophora species. capes.gov.brmdpi.comacs.orgnih.gov

Inhibition of Lipopolysaccharide-Induced Nitric Oxide Production in Macrophages

Hepatoprotective Effects: In Vitro and In Vivo Mechanistic Insights

The potential of natural compounds to protect the liver from damage (hepatoprotection) is an area of significant research. mdpi.commdpi.comdntb.gov.ua Compounds from Sophora alopecuroides have demonstrated such protective effects. For instance, sophoralines A–C, novel alkaloid dimers from the plant, were evaluated for their hepatoprotective activities. researchgate.net Sophoraline A, in particular, showed excellent hepatoprotective effects in an acetaminophen-induced liver injury model, both in vitro in HepG2 cells and in vivo. researchgate.net The study indicated that the compound could alleviate the damage caused by acetaminophen (B1664979) by inhibiting apoptosis and reducing reactive oxygen species (ROS) levels in liver cells. researchgate.net

While direct in vivo hepatoprotective studies on this compound are not extensively detailed in the provided context, its role in combating drug resistance in cancer cells suggests mechanisms that could be relevant to cellular protection. Furthermore, a study on the effects of a defatted methanol (B129727) extract from Phlomis tuberosa in a carbon tetrachloride (CCl₄)-induced hepatotoxicity model confirmed the value of both in vitro and in vivo experiments in establishing hepatoprotective activity. mdpi.com

Other Biological Activities from Related Alopecurones or Sophora Extracts

The genus Sophora, and specifically Sophora alopecuroides, is a rich source of bioactive compounds with a wide array of pharmacological activities. nih.govnih.gov Alkaloids and flavonoids from this plant have been studied for numerous effects. nih.govathmsi.org

Antimicrobial and Antiviral Activity: Extracts from S. alopecuroides have shown significant antibacterial and antifungal properties. scielo.brtubitak.gov.tr The alkaloid extract of its seeds displayed good activity against Pseudomonas aeruginosa and Bacillus subtilis. tubitak.gov.tr Alopecurone C, a related flavonostilbene, has reported potent antibiotic activity against over 20 strains of methicillin-resistant Staphylococcus aureus (MRSA). digitellinc.comacs.org Quinolizidine alkaloids from the plant also possess notable antiviral activities. scielo.br

Anticancer and Anti-Tumor Effects: Total alkaloids from S. alopecuroides have demonstrated the ability to inhibit solid H22-tumors in mice. nih.govathmsi.org The compound aloperine, an alkaloid from the plant, has shown anticancer, antiviral, and anti-inflammatory activities. researchgate.net

Neuroprotective and Analgesic Functions: Modern pharmacological studies have confirmed that components of S. alopecuroides have analgesic and neuroprotective functions. nih.govresearchgate.net

Enzyme Inhibitory Activity: Root extracts of S. alopecuroides have exhibited significant inhibitory activity against enzymes such as tyrosinase, α-amylase, α-glucosidase, and acetylcholinesterase (AChE). gelisim.edu.tr

Antimicrobial Activity of Alopecurone C

Alopecurone C, a compound structurally related to this compound and also isolated from the roots of Sophora alopecuroides, has demonstrated significant antimicrobial properties. acs.orgnih.gov One study highlighted its potent activity against more than 20 strains of methicillin-resistant Staphylococcus aureus (MRSA). acs.orgnih.gov The minimum inhibitory concentrations (MICs) were found to be less than 5 µg/mL, a potency comparable to that of some current antibiotics. acs.orgnih.gov The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. idstewardship.com

The promising antibacterial effects of Alopecurone C have spurred interest in its synthesis to enable further evaluation and the development of analogues for structure-activity relationship (SAR) studies. acs.orgnih.gov Such research is crucial for understanding how the chemical structure of these compounds relates to their antimicrobial function, potentially leading to the development of new antibacterial agents.

Table 1: Antimicrobial Activity of Alopecurone C

Microorganism Activity Metric Reported Value
Methicillin-Resistant Staphylococcus aureus (MRSA) Minimum Inhibitory Concentration (MIC) < 5 µg/mL

Data sourced from studies on over 20 strains of MRSA. acs.orgnih.gov

Antioxidant Potential from Sophora Extracts

Extracts from various species of the Sophora genus, the source of alopecurones, have been extensively studied for their antioxidant properties. gelisim.edu.trresearchgate.netphytojournal.comnih.gov These properties are largely attributed to the rich content of phenolic and flavonoid compounds. phytojournal.comnih.gov

A study on Sophora flavescens identified sophoraflavanone G and kurarinone (B208610) as potent antioxidants, with IC₅₀ values against the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical of 5.26 µg/mL and 7.73 µg/mL, respectively. researchgate.netnih.gov The IC₅₀ value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. Similarly, an ethyl acetate (B1210297) extract of Sophora flavescens showed significant DPPH radical scavenging activity with an IC₅₀ of 178 ppm. phytojournal.com

Research on different parts of Sophora alopecuroides var. alopecuroides also revealed notable antioxidant activity. gelisim.edu.trresearchgate.net The root extract, in particular, showed high activity in several antioxidant assays. gelisim.edu.trresearchgate.net For instance, in the DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests, the IC₅₀ values for the root extract were 8.41 mg/mL and 1.25 mg/mL, respectively. gelisim.edu.trresearchgate.net The major compounds identified in the root extract included pinoresinol (B1678388) and vanillic acid, which likely contribute to its antioxidant capacity. gelisim.edu.trresearchgate.net

Another study on Sophora alopecuroides seeds found that a methanol extract possessed the highest DPPH scavenging potential at 82%. nih.gov An ethanol (B145695) extract from the seeds also demonstrated antioxidant activity, with a DPPH IC₅₀ value of 155.33 µg/mL. um.edu.my These findings underscore that various extracts from Sophora species are effective antioxidant agents, a quality linked to their diverse phytochemical composition, including flavonoids and phenolic acids. gelisim.edu.trnih.gov

Table 2: Antioxidant Activity of Various Sophora Extracts and Constituents

Plant/Compound Extract/Fraction Assay IC₅₀ Value
Sophora flavescens Sophoraflavanone G DPPH 5.26 µg/mL
Sophora flavescens Kurarinone DPPH 7.73 µg/mL
Sophora flavescens Ethyl Acetate Extract DPPH 178 ppm
Sophora alopecuroides var. alopecuroides Root Extract DPPH 8.41 mg/mL
Sophora alopecuroides var. alopecuroides Root Extract ABTS 1.25 mg/mL
Sophora alopecuroides Seed Ethanol Extract DPPH 155.33 µg/mL

Data compiled from multiple research sources. researchgate.netphytojournal.comnih.govresearchgate.netum.edu.my

Table 3: List of Compounds Mentioned

Compound Name Chemical Class
This compound Flavonostilbene
Alopecurone C Flavonostilbene
Ferulic acid Phenolic acid
Hesperidin Flavanone (B1672756) glycoside
Kurarinone Flavonoid
Luteolin Flavone
Pinoresinol Lignan
Sophoraflavanone G Flavanone

Advanced Research Methodologies and Techniques

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are fundamental in determining how a compound affects living cells. They provide crucial information on viability, proliferation, and the induction of programmed cell death, known as apoptosis.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. sigmaaldrich.cn In this assay, metabolically active cells with functional NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT salt into purple formazan (B1609692) crystals. sigmaaldrich.cn The concentration of these crystals, which is determined by measuring the absorbance of the solution after solubilization, is directly proportional to the number of viable cells. sigmaaldrich.cn

In a study investigating Alopecurone B, the MTT assay was employed to evaluate its effect on the viability of a doxorubicin-resistant human osteosarcoma cell line, MG-63/DOX. nih.gov The results from this assay confirmed the reversing activity of this compound on doxorubicin (B1662922) resistance in these cells. nih.gov This indicates that this compound can enhance the sensitivity of resistant cancer cells to conventional chemotherapy drugs. nih.gov

Table 1: Application of MTT Assay in this compound Research

Assay Cell Line Purpose Key Finding Reference
MTT AssayMG-63/DOXTo assess the effect of this compound on cell viability and its ability to reverse doxorubicin resistance.This compound demonstrated activity in reversing doxorubicin resistance. nih.gov

Flow cytometry is a powerful technique used to measure and analyze multiple physical characteristics of single cells as they flow in a fluid stream through a beam of light. miltenyibiotec.com For apoptosis analysis, cells are often stained with specific fluorescent markers, such as Annexin V and propidium (B1200493) iodide (PI), to distinguish between viable, early apoptotic, and late apoptotic or necrotic cells. researchgate.net

This method was utilized to further understand the mechanism by which this compound reverses drug resistance. nih.gov The study found that at a nontoxic concentration, this compound increased doxorubicin-induced apoptosis in the MG-63/DOX cell line. nih.gov This suggests that part of this compound's mechanism for overcoming drug resistance involves enhancing the apoptotic effects of chemotherapeutic agents. nih.gov

Table 2: Use of Flow Cytometry in this compound Apoptosis Studies

Technique Cell Line Purpose Key Finding Reference
Flow CytometryMG-63/DOXTo analyze the effect of this compound on doxorubicin-induced apoptosis.This compound increased the rate of apoptosis induced by doxorubicin. nih.gov

Dual-luciferase reporter gene assays are a common tool for studying the regulation of gene expression. promega.com This system uses two different luciferase enzymes, typically firefly and Renilla luciferase, expressed from separate vectors cotransfected into cells. promega.com The firefly luciferase is used as the experimental reporter, linked to a specific gene promoter of interest, while the Renilla luciferase serves as an internal control to normalize for variations in transfection efficiency and cell number. promega.compromega.com

In the investigation of this compound, a dual-luciferase reporter gene assay was applied to examine its effect on the transcriptional activity of NF-κB (nuclear factor-kappa B). nih.gov The findings revealed that this compound had an inhibitory effect on NF-κB transcription in a manner that was independent of doxorubicin. nih.gov This points to the modulation of the NF-κB signaling pathway as a key mechanism through which this compound exerts its effects. nih.gov

Table 3: Dual-Luciferase Reporter Assay in this compound Research

Assay Target Pathway Cell Line Purpose Key Finding Reference
Dual-Luciferase Reporter Gene AssayNF-κBMG-63/DOXTo investigate the effect of this compound on NF-κB transcriptional activity.This compound inhibited NF-κB transcription. nih.gov

Flow Cytometry for Apoptosis Analysis

Molecular Biology Techniques

To delve deeper into the molecular mechanisms underlying the observed cellular effects, researchers employ various molecular biology techniques. These methods allow for the precise measurement of gene and protein expression levels.

Quantitative real-time polymerase chain reaction (qRT-PCR) is a highly sensitive and specific technique used to measure the amount of a specific RNA transcript. thermofisher.comnih.gov The process involves converting RNA into complementary DNA (cDNA) through reverse transcription, followed by the amplification of the cDNA in real-time using a PCR machine. nih.govwikipedia.org The level of gene transcription can be quantified by monitoring the fluorescence signal produced during amplification. wikipedia.org

In the study of this compound, qRT-PCR was used to analyze the transcription of genes involved in drug resistance. nih.gov The results showed that this compound inhibited the transcription of P-glycoprotein (P-gp), a well-known ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells, leading to multidrug resistance. nih.gov

Table 4: qRT-PCR Analysis of Gene Transcription with this compound

Technique Target Gene Cell Line Purpose Key Finding Reference
qRT-PCRP-glycoproteinMG-63/DOXTo measure the effect of this compound on the transcription of the P-glycoprotein gene.This compound inhibited the transcription of P-glycoprotein. nih.gov

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. gsconlinepress.com It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. gsconlinepress.com

This technique was crucial in confirming the findings from the qRT-PCR analysis at the protein level. nih.gov Western blot analysis demonstrated that this compound inhibited the expression of the P-glycoprotein protein in MG-63/DOX cells. nih.gov Furthermore, it was shown that this compound suppressed the NF-κB signaling pathway in an IKK-dependent manner. nih.gov These findings collectively indicate that this compound reverses multidrug resistance by inhibiting P-glycoprotein via the NF-κB signaling pathway. nih.gov

Table 5: Protein Expression Analysis by Western Blot in this compound Studies

Technique Target Proteins Cell Line Purpose Key Findings Reference
Western BlotP-glycoprotein, NF-κB signaling proteinsMG-63/DOXTo analyze the effect of this compound on the expression of key proteins involved in drug resistance and signaling.This compound inhibited the expression of P-glycoprotein and suppressed the NF-κB signaling pathway. nih.gov

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Transcription

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular docking are powerful in silico techniques used to predict and analyze the interactions between a small molecule, such as this compound, and its biological targets at a molecular level. These methods are instrumental in the early stages of drug discovery, providing insights into potential therapeutic applications and mechanisms of action before extensive laboratory work is undertaken. While detailed computational studies specifically focused on this compound are not extensively documented in publicly available literature, the existing experimental data on its biological activities provide a clear framework for how these advanced methodologies can be applied.

Prediction of Ligand-Target Interactions

The prediction of interactions between a ligand like this compound and its biological targets is a critical step in understanding its pharmacological profile. This process often involves screening the compound against databases of known protein structures to identify potential binding partners.

Experimental studies have identified key biological targets for this compound. Notably, it has been shown to possess potent inhibitory activity against the multidrug resistance-associated protein 1 (MRP1), also known as P-glycoprotein (P-gp). researchgate.net Research indicates that this compound can reverse doxorubicin resistance in human osteosarcoma cells by targeting P-glycoprotein and the nuclear factor-kappa B (NF-κB) signaling pathway. acs.orgnih.gov These experimentally validated targets serve as the primary focus for computational ligand-target interaction predictions.

While broad in-silico screenings of flavonoids may include this compound, specific outcomes for this compound are often part of larger datasets and not individually detailed. pjps.pk Future predictive studies would likely use the known three-dimensional structures of P-glycoprotein and key proteins in the NF-κB pathway to computationally assess the binding affinity and potential interaction modes of this compound. These computational approaches help to prioritize experimental validation and guide further research into its therapeutic potential.

Elucidation of Enzyme Inhibitory Mechanisms

Molecular docking is a computational technique that models the interaction between a ligand and a protein at the atomic level. It is used to predict the binding orientation, affinity, and the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the ligand-protein complex. This information is invaluable for elucidating the mechanism of enzyme inhibition.

For this compound, the primary documented inhibitory activity is against the P-glycoprotein (P-gp) efflux pump. researchgate.net P-gp is an ATP-dependent enzyme that actively transports a wide range of substances out of cells, contributing to multidrug resistance in cancer. The mechanism by which this compound reverses this resistance involves the inhibition of P-gp function. researchgate.netacs.org Studies suggest this occurs through the downregulation of the MDR1 gene, which encodes P-gp, via the inhibition of the NF-κB signaling pathway. acs.org

Although specific molecular docking studies detailing the binding of this compound to P-glycoprotein have not been published, such analyses would be crucial to:

Identify the Binding Site: Determine if this compound binds to the substrate-binding site, the ATP-binding site, or an allosteric site on P-gp.

Characterize Binding Interactions: Detail the specific amino acid residues involved in the interaction, which can explain the stability and specificity of the binding.

Understand Conformational Changes: Analyze how the binding of this compound might induce conformational changes in P-gp that lead to the inhibition of its transport function.

By simulating these interactions, computational models can generate hypotheses about the precise molecular mechanism of inhibition that can then be tested experimentally.

Compound-Target Interaction Summary

The following table summarizes the known biological targets and inhibitory effects of this compound based on experimental research.

Compound NameTarget Protein/PathwayObserved EffectResearch Context
This compoundP-glycoprotein (P-gp/MRP1)Potent inhibitory activity; reverses doxorubicin resistance. researchgate.netacs.orgCancer multidrug resistance. researchgate.netacs.org
This compoundNF-κB Signaling PathwayInhibition of the pathway, leading to downregulation of MDR1 gene expression. acs.orgCancer multidrug resistance. acs.org

Future Research Directions and Therapeutic Potential

Elucidation of Underexplored Mechanistic Pathways

Current understanding of Alopecurone B's mechanism of action is primarily centered on its ability to reverse multidrug resistance (MDR) in cancer cells. nih.gov Research has demonstrated that this compound inhibits the function of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for pumping chemotherapeutic drugs out of cancer cells. nih.govacs.org This inhibition is mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govacs.org The NF-κB pathway is a critical regulator of inflammatory and immune responses and is implicated in the survival and proliferation of cancer cells. dntb.gov.uaunipa.itdntb.gov.uaoncotarget.com By inhibiting this pathway, this compound not only helps to overcome MDR but may also exert direct anti-cancer effects. nih.gov

However, the full spectrum of this compound's mechanistic pathways remains to be explored. As a flavonoid, it is plausible that this compound possesses other biological activities commonly associated with this class of compounds, such as antioxidant, anti-inflammatory, and neuroprotective effects. nih.govmdpi.comnih.govmdpi.combmrat.com Future research should aim to investigate these potential mechanisms. For instance, studies could explore its ability to scavenge reactive oxygen species (ROS) and modulate antioxidant enzyme expression. bmrat.comnih.gov Its potential to modulate other inflammatory signaling pathways beyond NF-κB, such as the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, also warrants investigation. oncotarget.comfrontiersin.org Furthermore, given the neuroprotective potential of many natural compounds, exploring the effects of this compound on neuronal cells and in models of neurodegenerative diseases could open new therapeutic avenues. mdpi.comnih.govmdpi.comresearchgate.net

Development of Novel Alopecurone Analogues for Enhanced Bioactivity

The chemical scaffold of this compound presents a valuable starting point for the development of novel analogues with improved biological activity, selectivity, and pharmacokinetic properties. mdpi.com Structure-activity relationship (SAR) studies on related flavonoids have highlighted the importance of specific structural features for their bioactivity. For example, the presence and position of prenyl or lavandulyl groups and hydroxyl moieties on the flavonoid rings can significantly influence their cytotoxic and antibacterial effects. nih.govbrieflands.com

Synthetic strategies are being developed to create a library of Alopecurone analogues. nih.govacs.org These strategies will allow for systematic modifications of the this compound structure, such as altering the substitution patterns on the aromatic rings or modifying the linker between the flavanone (B1672756) and stilbene (B7821643) moieties. The resulting analogues can then be screened for a range of biological activities, including enhanced P-gp inhibition, increased cytotoxicity towards cancer cells, and improved anti-inflammatory or antioxidant properties. mdpi.com For instance, the synthesis of derivatives with altered lipophilicity could lead to improved cell membrane permeability and bioavailability. unipa.it The development of such analogues is crucial for optimizing the therapeutic potential of this natural product.

Potential as Leads for Drug Discovery and Development

The unique chemical structure and potent biological activities of this compound and its related compounds from the alopecurone family position them as promising lead compounds for drug discovery and development. nih.gov A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The ability of this compound to reverse multidrug resistance is of particular importance, as this is a major challenge in cancer chemotherapy. nih.gov

The flavonostilbene scaffold of this compound is a point of convergence of two well-known bioactive substructures: a flavanone and resveratrol (B1683913). nih.govacs.org This hybrid structure offers multiple points for chemical modification, allowing for the fine-tuning of its biological activity. The development of this compound and its analogues could lead to new therapeutic agents that can be used in combination with existing chemotherapeutic drugs to improve their efficacy and overcome resistance. nih.gov Furthermore, the exploration of other potential bioactivities, such as anti-inflammatory and neuroprotective effects, could expand the therapeutic applications of this class of compounds.

Addressing Supply Chain Challenges through Synthetic Strategies

A significant hurdle in the development of this compound as a therapeutic agent is the limited supply of its natural source, Sophora alopecuroides. nih.govacs.org The dwindling natural stocks of this plant have led to restrictions on its harvesting, which in turn limits the amount of this compound that can be isolated for research and development. nih.gov This supply chain challenge underscores the critical need for efficient and scalable synthetic strategies.

Researchers are actively working on the total synthesis of this compound and its analogues. nih.govacs.org The development of a successful synthetic route would not only provide a reliable and sustainable source of these compounds but also facilitate the creation of a diverse range of analogues for SAR studies. nih.gov An efficient synthesis would enable the production of larger quantities of this compound, which is essential for preclinical and potential clinical studies. Overcoming the synthetic challenges associated with its complex, densely substituted core structure is a key focus of current research efforts. nih.gov

Investigation of Synergistic Effects with Conventional Therapeutics

A promising therapeutic strategy is to combine this compound with conventional chemotherapeutic drugs. Research has already shown that this compound can act synergistically with doxorubicin (B1662922), a first-line antineoplastic drug used in the treatment of osteosarcoma. nih.gov In a doxorubicin-resistant osteosarcoma cell line, this compound was shown to reverse drug resistance and increase the cytotoxic effect of doxorubicin. nih.govresearchgate.net This synergistic effect is attributed to this compound's inhibition of P-glycoprotein, which leads to an increased intracellular concentration of doxorubicin. nih.gov

Future research should expand on these findings by investigating the synergistic effects of this compound with a broader range of chemotherapeutic agents and in different cancer types. researchgate.net Studies could explore combinations with other drugs that are substrates for P-gp or that target different cellular pathways. The potential for synergy is not limited to cancer therapy. For instance, combining this compound with anti-inflammatory drugs could lead to more effective treatments for inflammatory diseases. The investigation of these synergistic interactions is a crucial step towards developing more effective and less toxic therapeutic regimens.

Broader Ecological and Agricultural Implications (if applicable for natural product research)

The presence of this compound and other complex secondary metabolites in Sophora alopecuroides suggests they play a role in the plant's defense mechanisms. nih.govacs.orgresearchgate.net Plants produce a vast array of chemical compounds to protect themselves from herbivores, pathogens, and competing plants. cabidigitallibrary.orgfrontiersin.orgsci-hub.setaylorandfrancis.commdpi.comnih.gov Flavonoids and stilbenes, the building blocks of this compound, are well-known for their defensive properties. nih.govnih.gov

It is hypothesized that alopecurones may act as antifeedants, deterring insects and other herbivores from feeding on the plant. cabidigitallibrary.orgtaylorandfrancis.commdpi.com The bitter taste and potential toxicity of these compounds could make the plant unpalatable. cabidigitallibrary.org Additionally, these compounds may possess antimicrobial properties, protecting the plant from pathogenic fungi and bacteria. researchgate.netsci-hub.se The specific role of this compound in the ecological interactions of Sophora alopecuroides with its environment, including its interactions with insects and microbes, is an area ripe for further investigation. nih.govresearchgate.netoxfordbibliographies.commdpi.com Understanding the ecological function of these compounds could also have implications for agriculture, potentially leading to the development of natural pesticides or strategies to enhance crop resistance. cabidigitallibrary.orgfrontiersin.org

Q & A

Q. What methodologies are employed to isolate and purify Alopecurone B from natural sources?

this compound is typically isolated using sequential extraction and chromatography. For example, plant material (e.g., Sophora species) is extracted with 80% ethanol, followed by fractionation using silica gel, Sephadex LH-20 column chromatography, and semi-preparative HPLC for purification . Structural confirmation relies on NMR (¹H, ¹³C) and mass spectrometry, as demonstrated in studies isolating related compounds like Alopecurone A .

Q. What are the primary biological activities of this compound reported in preliminary studies?

Early studies highlight its role in reversing multidrug resistance (MDR) in cancer cells. For instance, this compound inhibits P-glycoprotein (P-gp) and NF-κB signaling in doxorubicin-resistant osteosarcoma cells, restoring chemosensitivity . It also exhibits antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Q. How is the structural identity of this compound validated in research settings?

Structural elucidation combines spectroscopic techniques:

  • NMR spectroscopy for aromatic and glycosidic proton/carbon assignments.
  • High-resolution mass spectrometry (HR-MS) to confirm molecular formula (e.g., C₃₄H₃₀O₉ for this compound) . Comparative analysis with structurally similar flavonoids (e.g., Alopecurone A) is critical for distinguishing substituents .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s efficacy in reversing chemoresistance?

  • Cell models : Use validated MDR cell lines (e.g., human osteosarcoma U-2OS/DX) with controls (parental sensitive lines) .
  • Assays : Measure P-gp activity via rhodamine-123 efflux assays and quantify NF-κB pathway markers (e.g., p65 phosphorylation) using Western blot .
  • Dose-response studies : Test sub-cytotoxic concentrations (e.g., 5–20 µM) to avoid off-target effects .

Q. How do researchers address contradictions in reported efficacy across different studies?

Discrepancies may arise due to variations in:

  • Cell line specificity : Resistance mechanisms differ between cancer types (e.g., osteosarcoma vs. breast cancer).
  • Compound solubility : Use of dimethyl sulfoxide (DMSO) vs. aqueous carriers can affect bioavailability .
  • Synergistic combinations : Co-treatment with other flavonoids (e.g., sophoraflavanone G) enhances MRSA inhibition . Meta-analyses of dose-dependent responses and pathway cross-talk are recommended .

Q. What advanced techniques are used to study this compound’s mechanism of action on NF-κB signaling?

  • siRNA knockdown : Silencing NF-κB subunits (e.g., p65) to confirm pathway necessity .
  • Luciferase reporter assays : Quantify NF-κB transcriptional activity in transfected cells .
  • Molecular docking : Predict binding interactions between this compound and P-gp/NF-κB components .

Q. What challenges exist in optimizing this compound’s pharmacokinetics for in vivo studies?

Key issues include:

  • Low bioavailability : Poor aqueous solubility may require nanoformulations (e.g., liposomes) .
  • Metabolic stability : Assess hepatic microsomal degradation to guide structural modifications .
  • Tissue distribution : Radiolabeled isotopes (e.g., ¹⁴C) track compound accumulation in target organs .

Methodological Rigor & Reproducibility

Q. How can researchers ensure reproducibility in this compound studies?

  • Standardized protocols : Adopt consensus guidelines for cell culture (e.g., ATCC protocols) and compound handling .
  • Positive controls : Use established inhibitors (e.g., verapamil for P-gp inhibition) to validate assays .
  • Data transparency : Report full spectral data (NMR, MS) and statistical parameters (e.g., p-values, n ≥ 3 replicates) .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

  • Non-linear regression : Calculate IC₅₀ values using software like GraphPad Prism.
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., control vs. This compound ± chemotherapeutics) .
  • Synergy analysis : Apply Chou-Talalay models for combination index (CI) calculations .

Future Directions

Q. What gaps exist in current research on this compound, and how can they be addressed?

  • In vivo validation : Limited animal models for MDR reversal; prioritize xenograft studies with pharmacokinetic monitoring .
  • Structure-activity relationship (SAR) : Synthesize analogs to identify critical functional groups (e.g., methoxy, glycosidic moieties) .
  • Clinical relevance : Explore biomarkers (e.g., NF-κB activation in patient biopsies) to stratify responders .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.